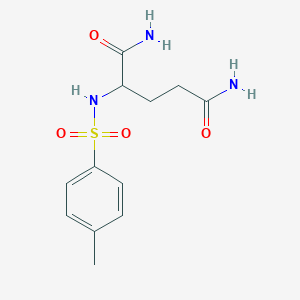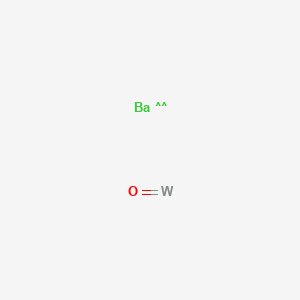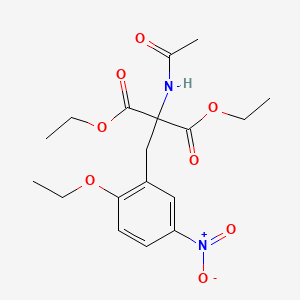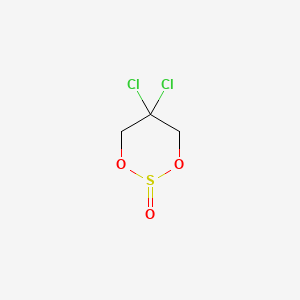
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)-: is a chemical compound with a unique structure that includes a dioxolane ring and a heptadienyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- typically involves the condensation of appropriate aldehydes or ketones with diols. The reaction conditions often include the use of acid catalysts to facilitate the formation of the dioxolane ring. For instance, the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether can yield similar dioxolane compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity products.
化学反应分析
Types of Reactions
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
科学研究应用
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can participate in hydrogen bonding and other interactions, while the heptadienyl side chain can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-:
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is another dioxolane derivative with distinct chemical properties.
Uniqueness
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- is unique due to its heptadienyl side chain, which imparts distinct chemical and physical properties compared to other dioxolane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
5694-82-6 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
[2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-9-12(8-14)16-13/h5,7,12-14H,4,6,8-9H2,1-3H3 |
InChI 键 |
PARQKBHRABMRKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC1OCC(O1)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



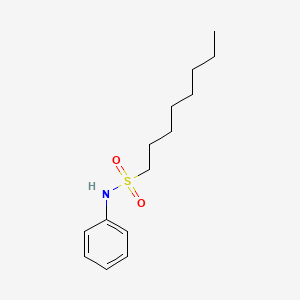
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
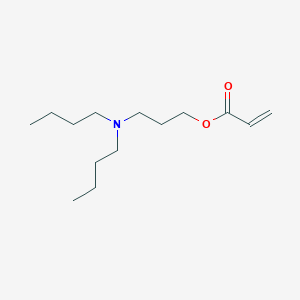

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
